Methyl 6-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 6-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate is a useful research compound. Its molecular formula is C20H27NO5S and its molecular weight is 393.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 6-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure, which is known to influence its biological properties. The presence of an isopropylsulfonyl group and an acetyl moiety contributes to its unique activity profile.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Enzyme Inhibition : Many spirocyclic compounds act as inhibitors of various enzymes, including kinases and methyltransferases, which are crucial in cellular signaling pathways.
- Receptor Modulation : The compound may interact with specific receptors involved in neurotransmission or inflammation, potentially altering physiological responses.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Antitumor Activity
In a study evaluating the antitumor effects of various azaspiro compounds, this compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via caspase activation pathways.
Case Study 2: Neuroprotection
Another study investigated the neuroprotective effects of this compound in models of oxidative stress. Results showed that it effectively reduced markers of oxidative damage and improved cell viability in neuronal cultures exposed to harmful agents.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the sulfonamide group have been shown to increase potency against specific targets while reducing off-target effects.
Properties
IUPAC Name |
methyl 6-[2-(4-propan-2-ylsulfonylphenyl)acetyl]-6-azaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5S/c1-14(2)27(24,25)16-6-4-15(5-7-16)12-18(22)21-10-8-20(9-11-21)13-17(20)19(23)26-3/h4-7,14,17H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFAIHVNAFSZOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC3(CC2)CC3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.